4-[3-(1-Methylpyrazol-3-yl)-5-oxo-2-pyrazolinyl]benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including compounds similar to MPB, often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, the synthesis of a related compound, 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide, was achieved via intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium thiocyanate in ethanol .Molecular Structure Analysis
The molecular structure of MPB is based on a pyrazolone scaffold, which is a nitrogen-based hetero-aromatic ring structure . This structure is a remarkable scaffold for the synthesis and development of many new promising drugs .Chemical Reactions Analysis
Pyrazolone compounds, including MPB, are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their confirmed biological and pharmacological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of MPB include a molecular formula of C13H13N5O3S and a molecular weight of 319.34. Further details about its physical and chemical properties are not available in the search results.Scientific Research Applications
Antimicrobial Properties
- Synthesis and Antibacterial Activity : Compounds containing the benzenesulfonamide moiety, including derivatives of 4-[3-(1-Methylpyrazol-3-yl)-5-oxo-2-pyrazolinyl]benzenesulfonamide, have been synthesized and evaluated for antimicrobial properties. These compounds displayed moderate antibacterial activity against Gram-positive bacteria and antifungal activity against certain fungi, although they were not effective against Gram-negative bacteria (Sharma et al., 2011).
Anti-Inflammatory and Analgesic Potential
- Celecoxib Derivatives Studies : Research involving derivatives of celecoxib, which structurally relate to this compound, has shown these compounds to have anti-inflammatory, analgesic, and anticancer activities, with some also displaying modest inhibition of HCV NS5B RdRp activity (Küçükgüzel et al., 2013).
Herbicidal Activity
- Use in Agriculture : Certain derivatives of benzenesulfonamides, including those similar to this compound, have been identified with herbicidal activity, particularly against dicotyledonous weed species, suggesting potential applications in agriculture (Eussen et al., 1990).
Anticancer Properties
- VEGFR-2 Inhibition and Apoptosis Induction : Compounds with structures similar to this compound have been synthesized and shown to inhibit VEGFR-2, a key enzyme in angiogenesis. Some of these compounds also induced apoptosis in cancer cell lines, making them potential candidates for cancer therapy (Ghorab et al., 2017).
Mechanism of Action
While the specific mechanism of action for MPB is not mentioned in the search results, pyrazolone derivatives have been reported to exhibit a variety of biological activities. These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Future Directions
The future directions for research on MPB and similar compounds could involve further investigation of their biological and pharmacological activities. Given their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry , these compounds present promising opportunities for the development of new drugs.
Properties
IUPAC Name |
4-[3-(1-methylpyrazol-3-yl)-5-oxo-4H-pyrazol-1-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3S/c1-17-7-6-11(15-17)12-8-13(19)18(16-12)9-2-4-10(5-3-9)22(14,20)21/h2-7H,8H2,1H3,(H2,14,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUWTMGHQPANSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NN(C(=O)C2)C3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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